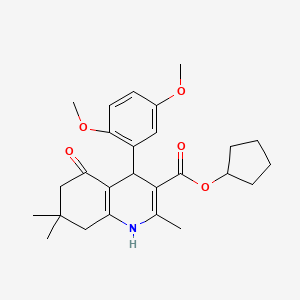
Cyclopentyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯是一种复杂的有机化合物,其独特的结构结合了多种官能团。
准备方法
合成路线和反应条件
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
喹啉核的形成: 这可以通过Povarov反应来实现,其中苯胺衍生物在酸催化剂存在下与醛和烯烃反应。
环戊基的引入: 这一步涉及在碱性条件下用环戊基卤化物对喹啉核进行烷基化。
添加2,5-二甲氧基苯基: 这可以通过使用2,5-二甲氧基苯甲酰氯的Friedel-Crafts酰化反应来完成。
最终酯化: 在强酸催化剂存在下,羧酸基团与甲醇酯化以形成最终化合物。
工业生产方法
该化合物的工业生产很可能会涉及对上述合成路线的优化,以最大限度地提高产量并降低成本。这可能包括使用连续流动反应器、催化剂的高通量筛选以及先进的纯化技术,如色谱法和结晶法。
化学反应分析
反应类型
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以在甲氧基上氧化以形成相应的醌。
还原: 羰基可以还原以形成醇衍生物。
取代: 芳环可以发生亲电取代反应,例如硝化或卤化。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用诸如氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 通常采用硝酸 (HNO3) 进行硝化或溴 (Br2) 进行溴化。
主要产物
氧化: 醌和其他氧化衍生物。
还原: 醇和其他还原衍生物。
取代: 芳环上的硝基、卤素或其他取代衍生物。
科学研究应用
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯在科学研究中具有多种应用:
化学: 用作合成更复杂分子的构件。
生物学: 研究其作为具有抗菌或抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗效果,包括抗炎和镇痛作用。
工业: 用于开发新材料,例如聚合物和涂料。
作用机制
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的作用机制涉及其与特定分子靶点和途径的相互作用。例如,它可能会抑制某些酶或受体,从而导致其观察到的生物学效应。确切的分子靶点和途径可能因特定应用和使用环境而异。
相似化合物的比较
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯可以与其他类似的化合物进行比较,例如:
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酰胺: 结构类似,但具有酰胺基团而不是酯基。
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸: 结构类似,但具有羧酸基团而不是酯基。
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-甲酯: 结构类似,但具有甲酯基团而不是环戊基酯。
环戊基 4-(2,5-二甲氧基苯基)-2,7,7-三甲基-5-氧代-1,4,5,6,7,8-六氢喹啉-3-羧酸酯的独特性在于其官能团的特定组合,这可以赋予其独特的化学和生物学性质。
属性
分子式 |
C26H33NO5 |
|---|---|
分子量 |
439.5 g/mol |
IUPAC 名称 |
cyclopentyl 4-(2,5-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C26H33NO5/c1-15-22(25(29)32-16-8-6-7-9-16)23(18-12-17(30-4)10-11-21(18)31-5)24-19(27-15)13-26(2,3)14-20(24)28/h10-12,16,23,27H,6-9,13-14H2,1-5H3 |
InChI 键 |
HPKUKLLSCVKVBR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=CC(=C3)OC)OC)C(=O)OC4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N'-[(E)-thiophen-2-ylmethylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11698227.png)


![N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide](/img/structure/B11698248.png)
![2-phenyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11698253.png)

![3-{[(2,2,2-Trichloro-1-{[(4-methoxyphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B11698257.png)
![Ethyl 3-[2-(4-chlorophenoxy)acetamido]benzoate](/img/structure/B11698258.png)
![N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11698262.png)

![5-[2-(2,5-dichlorophenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698277.png)
![(5E)-1-(4-methylphenyl)-5-[4-(propan-2-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698290.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-iodobenzohydrazide](/img/structure/B11698294.png)
